molecular formula C15H10FNO6 B6408941 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid CAS No. 1261934-75-1

3-(4-Fluoro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid

Cat. No.: B6408941
CAS No.: 1261934-75-1
M. Wt: 319.24 g/mol
InChI Key: CWEJJRBZASZPDO-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a methoxycarbonyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound, followed by the introduction of the fluoro and methoxycarbonyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution patterns.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be used to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acids with different functional groups replacing the fluoro group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile intermediate for various chemical transformations.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group can enhance the compound’s ability to interact with biological targets.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The fluoro and nitro groups can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The methoxycarbonyl group can modulate the compound’s solubility and stability, affecting its overall efficacy.

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxycarbonylphenylboronic acid
  • 3-Fluoro-4-methoxycarbonylphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid

Comparison: Compared to similar compounds, 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid is unique due to the presence of both the nitro and methoxycarbonyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The fluoro group enhances its stability and binding affinity, while the nitro group provides additional redox properties.

Properties

IUPAC Name

3-(4-fluoro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEJJRBZASZPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691574
Record name 4'-Fluoro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-75-1
Record name 4'-Fluoro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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